1-(Diphenylmethyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzhydryl-4-(6-methoxynaphthalen-2-yl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3S/c1-33-26-14-12-25-21-27(15-13-24(25)20-26)34(31,32)30-18-16-29(17-19-30)28(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,20-21,28H,16-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCCMGVPBNEDHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Diphenylmethyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of piperazine derivatives with sulfonyl chlorides and aromatic compounds. The structure includes a piperazine ring substituted with a diphenylmethyl group and a methoxynaphthalene sulfonyl moiety.
Key Structural Features:
- Piperazine Ring: A six-membered ring containing two nitrogen atoms, which is known for its pharmacological versatility.
- Sulfonyl Group: Enhances solubility and biological activity.
- Methoxynaphthalene Moiety: Contributes to the compound's lipophilicity and potential receptor interactions.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing primarily on its neuropharmacological effects, anti-inflammatory properties, and potential as an anticancer agent.
Neuropharmacological Effects
Research indicates that piperazine derivatives can exhibit significant anticonvulsant activity. For example, compounds structurally related to this compound were evaluated in the maximal electroshock seizure (MES) model, demonstrating efficacy comparable to established anticonvulsants like phenytoin .
Anti-inflammatory Properties
The compound's ability to inhibit cyclooxygenase (COX) enzymes has been suggested, positioning it as a potential non-steroidal anti-inflammatory drug (NSAID). This activity is attributed to the sulfonamide group, which is known to modulate inflammatory pathways .
Anticancer Potential
Initial studies indicate that similar piperazine derivatives may have cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression, warranting further investigation into its anticancer properties.
Case Studies and Research Findings
Several studies have highlighted the biological activity of piperazine derivatives, including:
- Anticonvulsant Activity Study:
- Anti-inflammatory Activity Assessment:
-
Cytotoxicity Evaluation:
- Study Type: In vitro assays on cancer cell lines.
- Outcome: Induction of apoptosis was noted, suggesting potential for further development as anticancer agents.
Data Tables
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Anticonvulsant Activity | Significant efficacy in MES model; comparable to phenytoin |
| Study 2 | Anti-inflammatory Properties | Effective COX inhibition; reduced inflammation markers |
| Study 3 | Cytotoxicity | Induced apoptosis in cancer cell lines; further research needed |
Scientific Research Applications
Pharmacological Applications
1-(Diphenylmethyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine has been studied for its potential applications in the following areas:
Serotonin Receptor Modulation
Research indicates that compounds similar to this piperazine derivative can act as antagonists for serotonin receptors, particularly the 5-HT7 receptor. A study highlighted the synthesis of related piperazine derivatives that showed high affinity for the 5-HT7 receptor, suggesting potential applications in treating mood disorders and other neurological conditions .
Anticancer Activity
The sulfonamide moiety present in the compound has been associated with anticancer properties. Compounds with similar structural features have been tested for their ability to inhibit cancer cell proliferation, suggesting that this compound may exhibit similar effects .
Pain Management
The compound's potential as a prodrug for analgesics has been explored, particularly in formulations designed to reduce side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). By masking certain functional groups, it may offer a more tolerable alternative for pain management .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of both diphenyl and methoxy groups appears to enhance receptor binding affinity and selectivity, which is essential for developing effective therapeutic agents.
Case Studies
Several studies have provided insights into the practical applications of this compound:
- Serotonin Imaging : A study evaluated a related piperazine derivative as a positron emission tomography (PET) radiotracer for imaging serotonin receptors in the brain. The findings indicated that such compounds could be useful in understanding serotonin-related pathologies .
- Anticancer Research : Various derivatives of sulfonamides have been synthesized and tested for anticancer activity. In vitro studies demonstrated significant inhibition of cancer cell lines, paving the way for further development of this class of compounds as potential anticancer agents .
- Formulation Studies : Research focused on developing water-soluble formulations of piperazine derivatives to improve bioavailability and reduce dosing frequency, which is critical for patient compliance in chronic pain management .
Chemical Reactions Analysis
Sulfonamide Hydrolysis
The sulfonamide bond in the compound undergoes hydrolysis under acidic or basic conditions, yielding substituted piperazine and sulfonic acid derivatives.
Key Findings :
-
Hydrolysis rates depend on steric hindrance from the diphenylmethyl group.
-
Substituted piperazines retain the diphenylmethyl group post-reaction, confirmed by NMR and mass spectrometry .
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group acts as an electron-deficient site, enabling nucleophilic substitution.
Mechanistic Insight :
-
Nucleophiles attack the electrophilic sulfur center, displacing the piperazine moiety.
-
Steric bulk from the diphenylmethyl group reduces reaction efficiency compared to simpler sulfonamides.
Piperazine Ring Functionalization
The secondary amine in the piperazine ring undergoes alkylation or acylation.
Acylation
| Reagents | Conditions | Products | Key Data |
|---|---|---|---|
| Acetyl chloride | CH₂Cl₂, Et₃N, 0°C (2 h) | N-acetylpiperazine derivative | |
| -NMR: δ 2.08 (s, 3H, COCH₃) | |||
| Benzoyl chloride | THF, RT (4 h) | N-benzoylpiperazine derivative | MS: m/z 589.2 [M+H]⁺ |
Notes :
-
Acylation occurs selectively at the less hindered nitrogen atom of the piperazine ring .
-
Reaction efficiency depends on steric factors from the diphenylmethyl group .
Demethylation of the Methoxy Group
The methoxy group on the naphthalene ring undergoes demethylation under harsh conditions.
| Reagents | Conditions | Products | Application |
|---|---|---|---|
| BBr₃ (1.2 eq) | CH₂Cl₂, −78°C → RT (6 h) | Hydroxynaphthalene derivative | Enhances solubility for biological assays |
| HI (47%), AcOH | Reflux (48 h) | Phenolic derivative | Intermediate for further functionalization |
Analytical Evidence :
-
IR spectroscopy confirms loss of the O–CH₃ stretch (2830 cm⁻¹) and emergence of O–H absorption (3300 cm⁻¹).
Electrophilic Aromatic Substitution
The methoxynaphthalene moiety undergoes electrophilic substitution, primarily at the 5-position.
| Reaction | Reagents | Conditions | Products |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C (2 h) | 5-nitro derivative |
| Bromination | Br₂, FeBr₃ | CHCl₃, RT (3 h) | 5-bromo derivative |
Outcomes :
-
Nitration yields a mono-substituted product due to steric hindrance from the sulfonyl group.
-
Brominated derivatives show enhanced biological activity in preliminary assays.
Radical Reactions
The compound participates in radical-mediated transformations, such as photoaddition.
| Reagents | Conditions | Products | Significance |
|---|---|---|---|
| CCl₄, UV light (254 nm) | Benzene, 12 h | CCl₃-adduct at naphthalene ring | Increases molecular weight for polymer applications |
Mechanism :
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Piperazine Derivatives
Pharmacological and Metabolic Differences
Metabolism
- Target Compound : The sulfonyl group may reduce susceptibility to cytochrome P450-mediated oxidation compared to cinnarizine’s cinnamyl group, which undergoes rapid N-dealkylation and hydroxylation .
- Cinnarizine : Metabolized to 1-(diphenylmethyl)piperazine (M-1) and hydroxylated derivatives in rat liver microsomes, with formation clearances (Clfs) higher for hydroxylated metabolites than N-dealkylated products .
- Flunarizine : Fluorination at the diphenylmethyl group decreases Clfs for N-dealkylation (M-3) by ~50% compared to cinnarizine, suggesting improved metabolic stability .
Activity
- Cinnarizine and flunarizine exhibit calcium channel-blocking and antihistaminic effects, attributed to their diphenylmethyl and alkenyl substituents .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Molecular Weight | LogP* | Solubility (Water) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | ~476.6 | 4.2 | Low | Not reported |
| Cinnarizine | 368.5 | 5.8 | Insoluble | 120–122 |
| Flunarizine | 404.4 | 5.5 | Insoluble | 147–149 |
| 1-(2-Methoxyphenyl)-4-(2-naphthylsulfonyl)piperazine | 392.5 | 3.9 | Moderate (DMSO) | 132–135 |
*Predicted using fragment-based methods.
Research Implications
The target compound’s sulfonyl group distinguishes it from classical piperazine-based therapeutics, offering avenues for:
CNS-Targeted Therapies : Enhanced polarity may improve blood-brain barrier penetration compared to highly lipophilic analogues like cinnarizine .
PET Tracers : Analogues like [¹⁸F]DASA-23 demonstrate utility in imaging glioblastoma, highlighting the versatility of sulfonyl-piperazine scaffolds .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 1-(Diphenylmethyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine, and how can intermediates be purified?
- The compound can be synthesized via nucleophilic substitution or sulfonylation of piperazine derivatives. For example, 1-(2,4-dichlorophenyl)piperazine reacts with sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane), followed by purification using normal-phase chromatography with methanol/ammonium hydroxide gradients . Analogous methods for sulfonylated piperazines suggest refluxing in aprotic solvents (e.g., THF) with catalytic bases, yielding products purified via recrystallization or silica gel chromatography .
Q. How is structural characterization performed for sulfonylated piperazine derivatives?
- NMR spectroscopy (¹H/¹³C) confirms substitution patterns, such as diphenylmethyl and methoxynaphthyl groups. Mass spectrometry (ESI-TOF) validates molecular weight, while X-ray crystallography resolves spatial arrangements of bulky substituents (e.g., diphenylmethyl groups) . For sulfonyl groups, FT-IR detects S=O stretches (~1350–1150 cm⁻¹) .
Q. What physicochemical properties are critical for solubility and stability during experiments?
- The compound’s logP (predicted ~4.2) indicates moderate hydrophobicity, requiring solvents like DMSO or DMF for dissolution. Stability studies under varying pH (e.g., 1M HEPES buffer) and thermal conditions (25–60°C) are recommended, as sulfonamides may hydrolyze in acidic/basic media .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s bioactivity (e.g., enzyme inhibition)?
- In vitro assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or radiometric assays. For example, piperazine derivatives with sulfonyl groups have shown antiarrhythmic activity in isolated heart models, assessed via electrophysiological parameters (e.g., action potential duration) . Dose-response curves (IC₅₀ determination) and molecular docking (using AutoDock Vina) can elucidate binding interactions .
Q. What structural modifications enhance selectivity in receptor binding studies?
- SAR studies : Replace the methoxynaphthyl group with electron-withdrawing groups (e.g., nitro) to alter π-π stacking. For instance, 1-[(4-nitrophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine demonstrated improved affinity for dopamine D3 receptors compared to unsubstituted analogs . Steric effects : Bulky diphenylmethyl groups reduce off-target interactions but may lower solubility—balance via PEGylation .
Q. How should contradictory data (e.g., variable bioassay results) be resolved?
- Purity validation : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient). Contradictions in bioactivity may arise from residual solvents (e.g., DMF) or stereochemical impurities—confirm enantiopurity using chiral columns . Assay replication : Test in multiple models (e.g., cell-free vs. cell-based) to rule out matrix effects .
Q. What experimental challenges arise in scaling up synthesis, and how can they be mitigated?
- Low yields : Optimize stoichiometry (e.g., 1.2:1 sulfonyl chloride:piperazine) and reaction time (12–24 hrs). Purification bottlenecks : Switch from column chromatography to fractional crystallization for large batches . Safety : Sulfonylation exotherms require controlled addition (<5°C) to prevent decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
